molecular formula C5H8O3 B8011519 (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid

(1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid

Cat. No.: B8011519
M. Wt: 116.11 g/mol
InChI Key: QAKGVPAQOZSDOZ-IUYQGCFVSA-N
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Description

(1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group, making it a versatile building block in organic synthesis and a subject of study in stereochemistry.

Chemical Reactions Analysis

Types of Reactions: (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like halides or amines.

Major Products:

    Oxidation: Formation of (1R, 2R)-2-carboxy-cyclopropanecarboxylic acid.

    Reduction: Formation of (1R, 2R)-2-hydroxymethyl-cyclopropanol.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

(1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access . This interaction can modulate various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and developing new drugs.

Comparison with Similar Compounds

    (1S, 2S)-2-Hydroxymethyl-cyclopropanecarboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.

    Cyclopropane-1,2-dicarboxylic acid: A related compound with two carboxylic acid groups.

    Cyclopropane-1,1-dicarboxylic acid: Another related compound with different substitution patterns.

Uniqueness: (1R, 2R)-2-Hydroxymethyl-cyclopropanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and other cyclopropane derivatives . This makes it particularly valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Properties

IUPAC Name

(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGVPAQOZSDOZ-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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